molecular formula C9H10N2S B11762886 (2-Methylbenzo[D]thiazol-6-YL)methanamine

(2-Methylbenzo[D]thiazol-6-YL)methanamine

Cat. No.: B11762886
M. Wt: 178.26 g/mol
InChI Key: HBTFKHUVYSGFPW-UHFFFAOYSA-N
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Description

(2-Methylbenzo[D]thiazol-6-YL)methanamine is an organic compound with the molecular formula C9H10N2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanamine typically involves the reaction of 2-methylbenzothiazole with appropriate reagents. One common method involves dissolving 2-methylbenzothiazole in dimethylformamide (DMF) and adding benzyl bromide and potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[D]thiazol-6-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylbenzo[D]thiazol-6-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[D]thiazol-6-YL)methanamine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent and selective monoamine oxidase inhibitor sets it apart from other benzothiazole derivatives .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)methanamine

InChI

InChI=1S/C9H10N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3

InChI Key

HBTFKHUVYSGFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CN

Origin of Product

United States

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